Cas no 1228567-12-1 ((R)-Cinacalcet-d3)

(R)-Cinacalcet-d3 is a deuterated analog of (R)-Cinacalcet, a calcimimetic agent used to modulate calcium-sensing receptors (CaSR). The incorporation of three deuterium atoms enhances metabolic stability, making it a valuable tool for pharmacokinetic and metabolic studies. This isotopically labeled compound is particularly useful in LC-MS and NMR-based research, providing improved signal resolution and reduced interference in analytical assays. Its high chemical purity and well-characterized structure ensure reliable performance in drug development and mechanistic investigations. (R)-Cinacalcet-d3 serves as an internal standard for precise quantification, aiding in the accurate assessment of drug disposition and bioavailability in preclinical and clinical studies.
(R)-Cinacalcet-d3 structure
(R)-Cinacalcet-d3 structure
Product name:(R)-Cinacalcet-d3
CAS No:1228567-12-1
MF:C22H22F3N
MW:357.411996364594
CID:5557952

(R)-Cinacalcet-d3 Chemical and Physical Properties

Names and Identifiers

    • (R)-Cinacalcet-d3
    • Cinacalcet-amine impurity
    • Inchi: 1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1
    • InChI Key: VDHAWDNDOKGFTD-MRXNPFEDSA-N
    • SMILES: [C@H](C1=CC=CC2C=CC=CC1=2)(C([H])([H])[H])NCCCC1C=CC=C(C(F)(F)F)C=1

(R)-Cinacalcet-d3 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C441793-1mg
(R)-Cinacalcet-d3
1228567-12-1
1mg
$190.00 2023-05-18
TRC
C441793-10mg
(R)-Cinacalcet-d3
1228567-12-1
10mg
$1499.00 2023-05-18

Additional information on (R)-Cinacalcet-d3

Introduction to (R)-Cinacalcet-d3 and Its Significance in Modern Medicine

The compound with the CAS number 1228567-12-1 is a deuterated derivative of (R)-Cinacalcet, a molecule that has garnered significant attention in the field of pharmaceutical research and development. (R)-Cinacalcet-d3, as the product name suggests, is a specialized version of (R)-Cinacalcet where a deuterium atom has been incorporated, altering its metabolic pathways and potentially enhancing its pharmacological properties. This introduction delves into the chemical structure, pharmacological effects, and recent research findings associated with (R)-Cinacalcet-d3.

Chemically, (R)-Cinacalcet-d3 belongs to the class of calcimimetics, which are compounds designed to mimic the action of calcium on the body. The primary function of (R)-Cinacalcet is to activate the calcium-sensing receptor (CaSR) in the parathyroid glands, thereby reducing the production of parathyroid hormone (PTH). This mechanism is particularly relevant in conditions such as secondary hyperparathyroidism, which often occurs in patients with chronic kidney disease. The deuterium modification in (R)-Cinacalcet-d3 is expected to increase its metabolic stability and prolong its half-life, making it a promising candidate for therapeutic applications.

Recent studies have highlighted the potential of (R)-Cinacalcet-d3 in treating disorders related to calcium metabolism. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (R)-Cinacalcet-d3 exhibits superior binding affinity to CaSR compared to its non-deuterated counterpart. This enhanced binding affinity translates to more efficient suppression of PTH secretion, which could lead to better management of hyperparathyroidism in patients with chronic kidney disease. Additionally, the deuterium label may help in distinguishing (R)-Cinacalcet-d3 from endogenous compounds during metabolic studies, providing valuable insights into its pharmacokinetics.

The pharmacological profile of (R)-Cinacalcet-d3 has also been explored in preclinical models. Research indicates that this compound not only effectively regulates PTH levels but also exhibits a lower potential for off-target effects. This is attributed to the deuterium atom's influence on the compound's conformational flexibility and interaction with biological targets. Such properties make (R)-Cinacalcet-d3 an attractive option for developing next-generation calcimimetics with improved safety profiles.

In clinical settings, the use of (R)-Cinacalcet-d3 could offer several advantages over existing treatments for hyperparathyroidism. For example, its prolonged half-life may allow for less frequent dosing, enhancing patient compliance. Moreover, the ability to monitor its presence and effects more accurately due to the deuterium label could facilitate personalized medicine approaches. Ongoing clinical trials are investigating the efficacy and safety of (R)-Cinacalcet-d3 in patients with various stages of chronic kidney disease and other conditions associated with abnormal calcium metabolism.

The synthesis and characterization of (R)-Cinacalcet-d3 have also been subjects of interest in synthetic chemistry. The introduction of deuterium atoms into complex molecules like (R)-Cinacalcet requires precise synthetic methodologies to ensure high yield and purity. Advances in deuterium labeling techniques have made it possible to incorporate deuterium atoms at specific positions within the molecule without compromising its overall structure and function. This progress has not only enhanced our understanding of molecular reactivity but also paved the way for the development of other deuterated pharmaceuticals.

The impact of (R)-Cinacalcet-d3 extends beyond its direct therapeutic applications. It serves as a valuable tool for researchers studying calcium signaling pathways and their implications in various diseases. By providing a selective modulator of CaSR activity, this compound helps elucidate the role of calcium sensing in physiological and pathological processes. Such insights are crucial for identifying new therapeutic targets and developing innovative strategies for treating disorders related to calcium homeostasis.

Future directions in the research on (R)-Cinacalcet-d3 include exploring its potential use in combination therapies and investigating its long-term effects on different patient populations. Additionally, studies are being conducted to optimize its formulation for various delivery routes, such as oral or injectable formulations, to enhance patient convenience. The integration of computational modeling and high-throughput screening techniques may further accelerate the discovery and development of novel calcimimetics like (R)-Cinacalcet-d3.

In conclusion, (R)-Cinacalcet-d3 represents a significant advancement in the treatment of disorders related to calcium metabolism. Its unique chemical structure, enhanced pharmacological properties, and promising clinical outcomes position it as a formidable candidate for future therapeutic applications. As research continues to uncover new insights into calcium signaling pathways, compounds like (R)-Cinacalcet-d3 will play an increasingly important role in modern medicine.

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